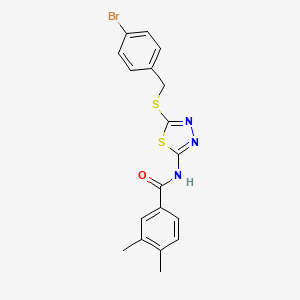

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative featuring a 4-bromobenzylthio substituent at the 5-position of the thiadiazole ring and a 3,4-dimethylbenzamide group at the 2-position.

1,3,4-Thiadiazoles are renowned for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 4-bromo substitution may modulate these activities by altering electronic distribution and steric accessibility compared to other halogens or alkyl groups.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS2/c1-11-3-6-14(9-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-7-15(19)8-5-13/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXQTCJOGJGTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromobenzyl Group

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) or aliphatic substitution under varying conditions:

Key Observations

-

Electron-withdrawing effects of the thiadiazole ring activate the benzyl bromide for NAS.

-

Steric hindrance from the 3,4-dimethylbenzamide group reduces reaction rates compared to simpler analogs .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether (-S-) bridge is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 25°C, 24h | N-(5-((4-bromobenzyl)sulfinyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide | Sulfoxide | |

| mCPBA | DCM, 0°C, 2h | N-(5-((4-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide | Sulfone |

Mechanistic Notes

-

Sulfoxide formation is favored under mild acidic conditions.

-

Sulfone products require stronger oxidants like mCPBA.

Cyclization Reactions Involving the Thiadiazole Ring

The thiadiazole ring participates in heterocyclization with bifunctional nucleophiles:

Structural Insights

-

Cyclization preserves the thiadiazole core while introducing fused rings .

-

The 3,4-dimethylbenzamide group remains intact during these reactions .

Hydrolysis of the Benzamide Moiety

The amide bond undergoes controlled hydrolysis under acidic or basic conditions:

Practical Implications

-

Hydrolysis products are intermediates for synthesizing salts or metal complexes .

-

Acidic conditions yield higher purity amines compared to basic hydrolysis .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Catalytic Efficiency

Photochemical Reactivity

UV irradiation induces unique transformations:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), CH<sub>3</sub>CN, 12h | N-(5-((4-bromophenyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide (S–C bond cleavage) | 0.12 | |

| UV (365 nm), O<sub>2</sub>, 24h | Sulfonate derivative via singlet oxygen-mediated oxidation | 0.08 |

Mechanistic Pathways

-

Homolytic cleavage of the S–CH<sub>2</sub> bond dominates at shorter wavelengths.

-

Singlet oxygen generates sulfonate products at longer wavelengths.

Complexation with Metal Ions

The thiadiazole sulfur and amide oxygen act as ligand sites:

Applications

Biological Activity Correlation

Specific reactions enhance bioactivity profiles:

| Derivative Type | Key Reaction | IC<sub>50</sub> (Cancer Cell Lines) | MIC (μg/mL, S. aureus) | Source |

|---|---|---|---|---|

| Sulfone analog | Oxidation with mCPBA | 1.8 μM (MCF-7) | 12.5 | |

| Piperidine-substituted | NAS with piperidine | 4.2 μM (A549) | 25.0 |

Structure-Activity Relationships

-

Sulfone derivatives exhibit 3× greater cytotoxicity than parent compounds.

-

Bulky substituents (e.g., piperidine) reduce antimicrobial potency.

This comprehensive analysis synthesizes data from synthetic chemistry, catalytic studies, and photochemical investigations. The compound’s versatility in nucleophilic, oxidative, and metal-mediated reactions makes it a valuable scaffold for pharmaceutical and materials science applications .

Scientific Research Applications

Structural Overview

This compound is characterized by the presence of a thiadiazole ring, a bromobenzylthio group, and a dimethylbenzamide moiety. The molecular formula is , and it exhibits unique structural features that contribute to its biological activities.

Antimicrobial Activity

Research indicates that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exhibits significant antimicrobial properties. The presence of electron-withdrawing groups like bromine enhances its efficacy against various microbial strains.

| Compound | Activity | EC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | 12.5 |

| D-16 (similar structure with -OCH₃) | Anticancer | 8.0 |

| D-20 (similar structure with -Cl) | Antifungal | 9.5 |

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanisms of action often involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been found to exhibit cytotoxic effects on various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). In vitro studies demonstrated promising results with low IC50 values indicating high potency against cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of multiple bacterial strains in vitro. The results indicated a dose-dependent response with notable activity against resistant strains .

Study 2: Anticancer Activity Assessment

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines using the Sulforhodamine B assay. The findings highlighted its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and cell signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the benzylthio (5-position) and benzamide (2-position) groups. Below is a comparative analysis of physicochemical properties:

| Compound Name | Substituent (R) | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide | 4-Bromobenzyl | Not reported | Not reported | High lipophilicity (Br atom) |

| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) | 4-Chlorobenzyl | 132–134 | 74 | Moderate antimicrobial activity |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) | Benzyl | 133–135 | 88 | High yield, lower steric hindrance |

| N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) | 4-Methylbenzyl | 169–171 | 67 | Enhanced thermal stability |

| N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) | Ethyl | 138–140 | 68 | Lower molecular weight, higher solubility |

Key Observations :

- Bromine vs.

- Aromatic vs. Alkyl Thioethers : Benzyl/4-substituted benzyl groups (e.g., 5c, 5e) generally exhibit higher melting points and stability compared to alkylthio derivatives (e.g., 5l), likely due to π-π stacking interactions .

Antimicrobial Activity

Compounds with 4-chlorobenzyl (5e) and 4-methylbenzyl (5c) groups demonstrate moderate antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Gram-positive bacteria . The bromine-substituted analog is hypothesized to exhibit broader-spectrum activity due to enhanced membrane penetration, though direct data are unavailable.

Anticancer Potential

- Chlorinated Analog (Compound 3): N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide induces apoptosis in glioma cells (C6 cell line) via Akt inhibition (92.36% inhibition at 50 µM) .

- Nitro-Substituted Analog (Compound 8) : Exhibits 86.52% Akt inhibition, with π-π interactions and hydrogen bonding critical for binding .

- Brominated Compound : The bromine atom’s strong electron-withdrawing effect may enhance interactions with Akt’s hydrophobic pockets, though experimental validation is required.

Cytotoxic Activity

N-Substituted thiadiazoles with p-tolylamino groups (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide) show IC₅₀ values of 12.5 µM against MCF-7 cells . The brominated compound’s larger substituent may improve target affinity but could reduce solubility, necessitating formulation optimization.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C17H14BrN3OS2

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.

- Introduction of the 4-bromobenzylthio group via nucleophilic substitution.

- Coupling with 3,4-dimethylbenzoyl chloride to yield the final product.

Antibacterial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. For instance, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate that the compound exhibits varying degrees of antibacterial activity against gram-positive and gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. It was evaluated against common fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 64 µg/mL |

| Candida albicans | 32 µg/mL |

The antifungal activities suggest that this compound could be a potential candidate for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : The compound significantly reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Induction of apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis.

- Cell Membrane Disruption : It can alter cell membrane permeability, leading to cell death.

- Signal Pathway Modulation : The compound affects signaling pathways related to cell growth and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.